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Compound of Interest

Compound Name: (R)-Asundexian

Cat. No.: B10854561

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical studies investigating
the efficacy and safety of (R)-Asundexian, an oral Factor Xla (FXla) inhibitor, when used in
combination with antiplatelet therapy. The information is intended to guide researchers and
drug development professionals in understanding the therapeutic potential and experimental
protocols related to this novel anticoagulant.

Mechanism of Action: Targeted Inhibition of the
Intrinsic Coagulation Pathway

(R)-Asundexian is a direct, reversible inhibitor of activated Factor XI (FXla), a key serine
protease in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXla,
asundexian is designed to prevent pathologic thrombus formation with a potentially lower risk
of bleeding compared to conventional anticoagulants that target downstream factors in the
common pathway.[1][2] The intrinsic pathway, initiated by contact activation, is a significant
contributor to thrombus growth and stabilization but is thought to play a lesser role in initial
hemostasis following tissue injury.[1] This targeted approach aims to uncouple antithrombotic
efficacy from bleeding risk, a major challenge with current anticoagulant therapies when
combined with antiplatelet agents.[3]
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Figure 1: Mechanism of Action of Asundexian and Antiplatelet Therapy.
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Clinical Studies Summary

Two key clinical trial programs, PACIFIC and OCEANIC, have evaluated asundexian in
combination with antiplatelet therapy in different patient populations.

PACIFIC-AMI: Acute Myocardial Infarction

The Phase 2 PACIFIC-AMI trial investigated the safety and efficacy of three different doses of
asundexian added to dual antiplatelet therapy (DAPT) in patients following an acute myocardial
infarction (AMI).

Quantitative Data Summary

Pooled
Asundexian Asundexian Asundexian Asundexian
Placebo
Outcome 10 mg 20 mg 50 mg (n=401) vs. Placebo
n=
(n=397) (n=401) (n=402) (HR [90%
Cl))
Main Safety
Outcome
0.98 (0.71-
(BARC type 30 (7.6%) 32 (8.1%) 42 (10.5%) 36 (9.0%)
1.35)
2,3,0r5
bleeding)
Efficacy
Outcome (CV
death, MI, 1.05 (0.69-
27 (6.8%) 24 (6.0%) 22 (5.5%) 22 (5.5%)
stroke, or 1.61)
stent
thrombosis)
FXla
Inhibition at 4 >70% >80% >90%
weeks

1Comparing pooled asundexian 20 and 50 mg doses with placebo.
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Experimental Protocol: PACIFIC-AMI

Figure 2: Experimental Workflow for the PACIFIC-AMI Trial.

o Study Design: A multicenter, international, randomized, placebo-controlled, double-blind,
parallel-group, dose-finding Phase 2 trial.

o Patient Population: 1601 patients with a recent acute Ml who were planned to be treated with
DAPT (aspirin plus a P2Y12 inhibitor).

¢ Intervention: Patients were randomized within 5 days of their qualifying Ml to receive once-
daily oral asundexian (10 mg, 20 mg, or 50 mg) or placebo, in addition to DAPT, for 6 to 12
months.

e Primary Safety Outcome: The main safety outcome was a composite of Bleeding Academic
Research Consortium (BARC) type 2, 3, or 5 bleeding.

e Primary Efficacy Outcome: The prespecified efficacy outcome was a composite of
cardiovascular death, MI, stroke, or stent thrombosis.

e Pharmacodynamic Assessment: The effect of asundexian on FXla inhibition was assessed at
4 weeks.

OCEANIC-STROKE: Secondary Stroke Prevention

The Phase 3 OCEANIC-STROKE trial evaluated the efficacy and safety of asundexian in
combination with antiplatelet therapy for the prevention of recurrent stroke in patients who had
experienced a non-cardioembolic ischemic stroke or a high-risk transient ischemic attack (TIA).

Quantitative Data Summary

Detailed quantitative results from the OCEANIC-STROKE trial are pending presentation at an
upcoming scientific congress. The top-line results are summarized below.
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Experimental Protocol: OCEANIC-STROKE

Figure 3: Experimental Workflow for the OCEANIC-STROKE Trial.

o Study Design: A multicenter, international, randomized, placebo-controlled, double-blind,
parallel-group, event-driven Phase 3 study.

o Patient Population: Over 12,300 patients with a history of non-cardioembolic ischemic stroke
or high-risk TIA.

¢ Intervention: Patients were randomized to receive once-daily oral asundexian 50 mg or
placebo, in combination with standard antiplatelet therapy.

» Primary Efficacy Endpoint: The primary efficacy endpoint was the time to the first occurrence
of ischemic stroke.

e Primary Safety Endpoint: The primary safety endpoint was the incidence of International
Society on Thrombosis and Haemostasis (ISTH) major bleeding.

Conclusions and Future Directions

The PACIFIC-AMI study demonstrated that asundexian, when added to DAPT, resulted in a
dose-dependent inhibition of FXla without a significant increase in bleeding. The OCEANIC-
STROKE trial showed that asundexian 50 mg significantly reduced the risk of recurrent
ischemic stroke compared to placebo when added to antiplatelet therapy, without an increased
risk of major bleeding.

These findings support the continued investigation of asundexian as a novel antithrombotic
agent that may offer a favorable benefit-risk profile in patients requiring both antiplatelet and
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anticoagulant therapy. The full results of the OCEANIC-STROKE trial are eagerly awaited to
further delineate the role of asundexian in secondary stroke prevention. Future research may
also explore the utility of asundexian in other thrombotic conditions where a safer anticoagulant
IS needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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